
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a methyl group attached to the thiophene ring, along with a methanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride typically involves the bromination of 4-methylthiophene followed by the introduction of the methanamine group. The process can be summarized as follows:
Bromination: 4-methylthiophene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.
Amination: The dibrominated product is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, forming the desired compound.
Hydrochloride Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted thiophene, while oxidation can produce a sulfone derivative.
科学研究应用
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving thiophene derivatives, which are known for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, thiophene derivatives often interact with enzymes or receptors, modulating their activity. The presence of bromine atoms and the methanamine group can influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-methylthiophene: Lacks the methanamine group, making it less versatile in certain chemical reactions.
4-Methylthiophene-2-carboxaldehyde: Contains an aldehyde group instead of the methanamine group, leading to different reactivity and applications.
2-Amino-3,5-dibromothiophene: Similar structure but with the amino group directly attached to the thiophene ring.
Uniqueness
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride is unique due to the combination of bromine atoms, a methyl group, and a methanamine group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C6H8Br2ClNS |
|---|---|
分子量 |
321.46 g/mol |
IUPAC 名称 |
(3,5-dibromo-4-methylthiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7Br2NS.ClH/c1-3-5(7)4(2-9)10-6(3)8;/h2,9H2,1H3;1H |
InChI 键 |
AGVCUFXEMGBOSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1Br)CN)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


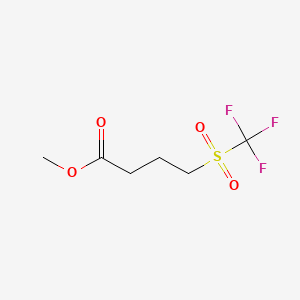
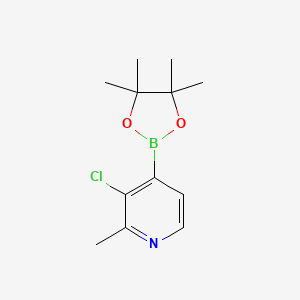
![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)

![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)
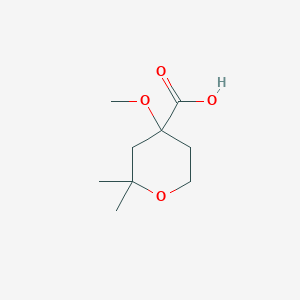
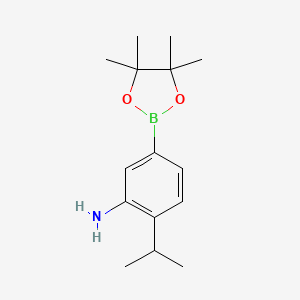
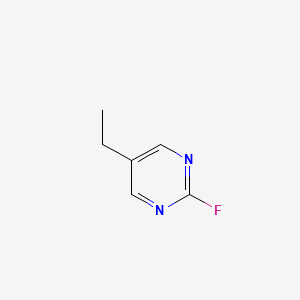
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B13469589.png)
![(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)
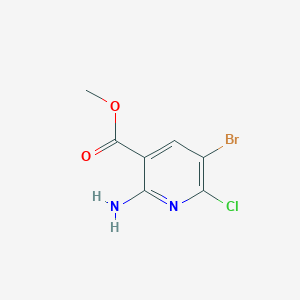
![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)
